
3,3'-(2-Phenylanthracene-9,10-diyl)diperylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(2-Phenylanthracene-9,10-diyl)diperylene is a complex organic compound that belongs to the family of anthracene derivatives. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 3,3’-(2-Phenylanthracene-9,10-diyl)diperylene typically involves the Suzuki/Sonogashira cross-coupling reactions. This method is known for its efficiency in forming carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in a solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Analyse Des Réactions Chimiques
3,3’-(2-Phenylanthracene-9,10-diyl)diperylene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic substitution reactions, often facilitated by Lewis acids like aluminum chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons.
Applications De Recherche Scientifique
3,3’-(2-Phenylanthracene-9,10-diyl)diperylene has a wide range of applications in scientific research:
Biology: Its fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is employed in the manufacture of dyes and pigments due to its stable and intense coloration.
Mécanisme D'action
The mechanism by which 3,3’-(2-Phenylanthracene-9,10-diyl)diperylene exerts its effects is primarily through its photophysical properties. When exposed to light, it can absorb photons and enter an excited state. . This mechanism is crucial in applications like OLEDs and biological imaging.
Comparaison Avec Des Composés Similaires
3,3’-(2-Phenylanthracene-9,10-diyl)diperylene is unique compared to other anthracene derivatives due to its specific substitution pattern, which enhances its photophysical properties. Similar compounds include:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9-Phenyl-10-(4-trifluoromethyl)phenyl)anthracene: Another derivative with unique photophysical properties.
These compounds share similar applications but differ in their specific properties and efficiencies.
Propriétés
Numéro CAS |
926032-88-4 |
|---|---|
Formule moléculaire |
C60H34 |
Poids moléculaire |
754.9 g/mol |
Nom IUPAC |
3-(10-perylen-3-yl-2-phenylanthracen-9-yl)perylene |
InChI |
InChI=1S/C60H34/c1-2-12-35(13-3-1)38-28-29-53-54(34-38)60(52-33-31-50-42-23-9-17-37-15-7-21-40(56(37)42)46-25-11-27-48(52)58(46)50)44-19-5-4-18-43(44)59(53)51-32-30-49-41-22-8-16-36-14-6-20-39(55(36)41)45-24-10-26-47(51)57(45)49/h1-34H |
Clé InChI |
LYWIVTPQXCLSSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C5=CC=C6C7=CC=CC8=C7C(=CC=C8)C9=C6C5=CC=C9)C1=CC=C2C3=CC=CC4=C3C(=CC=C4)C3=C2C1=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14179664.png)
![4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile](/img/structure/B14179669.png)



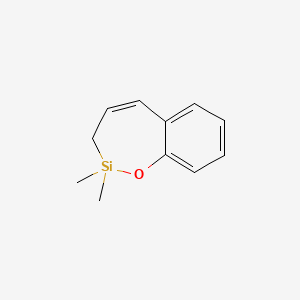
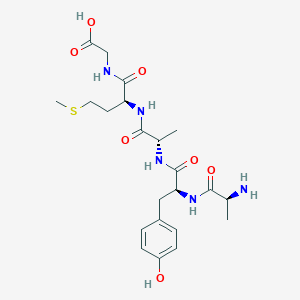
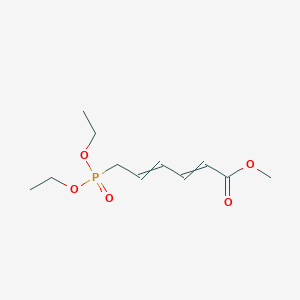
![(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B14179703.png)
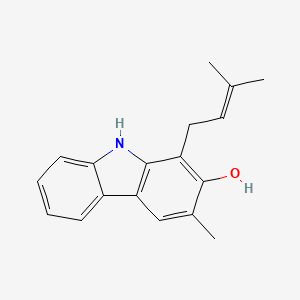
![Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane](/img/structure/B14179721.png)

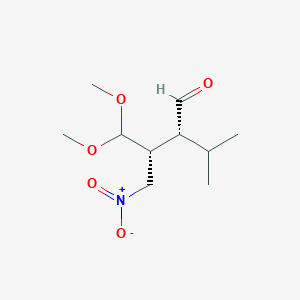
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)
